
m-PEG11-OH nmr and mass spectrometry data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: m-PEG11-OH

Cat. No.: B054264 Get Quote

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of m-PEG11-OH

For researchers, scientists, and drug development professionals, a thorough understanding of

the analytical characterization of linker molecules is paramount. This guide provides a detailed

overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

data for methoxy-poly(ethylene glycol) with 11 ethylene glycol units and a terminal hydroxyl

group (m-PEG11-OH).

Chemical Structure and Properties
m-PEG11-OH is a monodisperse polyethylene glycol (PEG) derivative commonly used as a

linker in the development of bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[1]

Its well-defined length allows for precise control over the spatial arrangement of conjugated

molecules.

Property Value

Chemical Formula C23H48O12[2]

Molecular Weight 516.63 g/mol [2]

Exact Mass 516.3100 Da[2]

IUPAC Name
2,5,8,11,14,17,20,23,26,29,32-

undecaoxatetratriacontan-34-ol[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of m-PEG11-OH, confirming

the presence of the methoxy head group, the repeating ethylene glycol units, and the terminal

hydroxyl group.

¹H NMR Data
The ¹H NMR spectrum of m-PEG11-OH is characterized by a prominent signal from the

repeating methylene protons of the PEG backbone.

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

CH₃-O- ~3.38 Singlet 3H

CH₃-O-CH₂- ~3.55 Triplet 2H

-O-CH₂-CH₂-O-

(backbone)
~3.64 Singlet 40H

-O-CH₂-CH₂-OH ~3.71 Triplet 2H

-CH₂-OH ~2.5 (variable) Triplet (broad) 1H

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and

concentration.

¹³C NMR Data
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Due to the

repetitive nature of the PEG chain, a strong signal representing the backbone carbons is

expected.
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Carbon Assignment Chemical Shift (δ, ppm)

CH₃-O- ~59.0

-O-CH₂-CH₂-O- (backbone) ~70.5[3]

CH₃-O-CH₂- ~71.9

-O-CH₂-CH₂-OH ~72.5

-CH₂-CH₂-OH ~61.7

Experimental Protocol: NMR Spectroscopy
A detailed methodology for acquiring high-quality NMR spectra of m-PEG11-OH is as follows:

Sample Preparation:

Dissolve approximately 5-10 mg of m-PEG11-OH in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., Chloroform-d (CDCl₃), Deuterium oxide (D₂O), or Methanol-d₄ (CD₃OD)).

Vortex the sample until the solute is completely dissolved.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse (zg30 or similar).

Number of Scans: 16-64 (depending on concentration).

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-5 seconds.

¹³C NMR:
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Pulse Program: Proton-decoupled with Nuclear Overhauser Effect (e.g., zgpg30).

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Spectral Width: 0 to 100 ppm (or wider if other functional groups are present).

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and to study the

fragmentation pattern of m-PEG11-OH, confirming its identity and purity. Electrospray

ionization (ESI) is a commonly used soft ionization technique for PEG compounds.

Expected Mass Spectrometry Data (Positive Ion Mode)
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Ion Formula m/z (calculated) Notes

[M+Na]⁺ C₂₃H₄₈O₁₂Na 539.30

Sodium adduct, often

the base peak in ESI-

MS.

[M+K]⁺ C₂₃H₄₈O₁₂K 555.27

Potassium adduct,

may also be

observed.

[M+H]⁺ C₂₃H₄₉O₁₂ 517.32 Protonated molecule.

Fragment 1 C₂₁H₄₅O₁₁ 473.29
Loss of one ethylene

glycol unit (-44 Da).

Fragment 2 C₁₉H₄₁O₁₀ 429.27
Loss of two ethylene

glycol units (-88 Da).

Fragment n 517.32 - (n * 44.03)

General formula for

fragments from the

cleavage of the PEG

chain.[4]

Experimental Protocol: Mass Spectrometry
The following provides a general procedure for the analysis of m-PEG11-OH by ESI-MS:

Sample Preparation:

Prepare a dilute solution of m-PEG11-OH (e.g., 1 mg/mL) in a solvent suitable for ESI,

such as methanol or acetonitrile/water (50:50 v/v).

A small amount of a salt (e.g., sodium acetate) may be added to promote the formation of

sodiated adducts for better sensitivity.

Instrument Parameters (ESI-MS):

Ionization Mode: Positive.

Mass Range: m/z 100-1000.
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Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Source Temperature: 100-150 °C.

Desolvation Temperature: 250-350 °C.

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

Data Analysis:

Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M+K]⁺).

Analyze the spectrum for characteristic neutral losses of 44.03 Da, corresponding to the

ethylene glycol units.

Visualization of Mass Spectrometry Fragmentation
The fragmentation of the m-PEG11-OH backbone in the mass spectrometer typically occurs

through the cleavage of the C-O bonds of the ether linkages. A representative fragmentation

pathway is illustrated below.

m-PEG11-OH
[M+H]⁺

m/z = 517.32

Fragment 1
[M+H - C₂H₄O]⁺

m/z = 473.29

- 44.03 Da
Fragment 2

[M+H - 2(C₂H₄O)]⁺
m/z = 429.27

- 44.03 Da ...

Click to download full resolution via product page

Caption: Fragmentation of m-PEG11-OH in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.medchemexpress.com/m-peg11-oh.html
https://www.medkoo.com/products/53794
https://www.researchgate.net/figure/H-NMR-a-and-13-C-NMR-b-spectra-of-monocarboxylated-PEG-500-MHz-CDCl3_fig1_260044916
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Mass_Spectrometry_Analysis_of_Amino_PEG11_CH2COOH_Conjugates.pdf
https://www.benchchem.com/product/b054264#m-peg11-oh-nmr-and-mass-spectrometry-data
https://www.benchchem.com/product/b054264#m-peg11-oh-nmr-and-mass-spectrometry-data
https://www.benchchem.com/product/b054264#m-peg11-oh-nmr-and-mass-spectrometry-data
https://www.benchchem.com/product/b054264#m-peg11-oh-nmr-and-mass-spectrometry-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b054264?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

